Ferric pyrophosphate
Overview
Description
Ferric pyrophosphate, also known as iron(III) pyrophosphate, is an inorganic compound with the chemical formula Fe₄(P₂O₇)₃. It is a white-colored, poorly soluble iron compound that is commonly used as an iron replacement product. This compound is particularly valued for its ability to provide iron in a form that is milder on the gastrointestinal tract and has higher bioavailability compared to other iron supplements .
Mechanism of Action
Target of Action
Ferric pyrophosphate is an iron replacement product . The primary targets of this compound are transferrin and ferritin . Transferrin is a blood plasma protein that delivers iron to cells, and ferritin is a protein that stores iron and releases it in a controlled manner .
Mode of Action
The mode of action of this compound is based on the strong complex formation between ferric ions and pyrophosphate . This complex has the capacity to trigger iron removal from transferrin, enhance iron transfer from transferrin to ferritin, and promote iron exchange between transferrin molecules . This process helps in maintaining iron balance in the body .
Biochemical Pathways
This compound affects the iron homeostasis pathway. Iron supplementation typically results in increases in serum iron, transferrin-bound iron, and iron stored in the form of ferritin in hepatocytes and macrophages .
Pharmacokinetics
This compound is a water-soluble complex iron salt . After administration, it is rapidly bound to transferrin and cleared from the circulation . The peak serum concentration is reached at the end of infusion, with an apparent terminal phase half-life of 1.2-2 hours .
Result of Action
The result of this compound action is the maintenance of iron balance in the body, which is crucial for various physiological functions. It helps in the synthesis of hemoglobin, a protein in red blood cells that carries oxygen from the lungs to the body’s tissues .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, its absorption can be affected by the presence of other dietary components. It is also worth noting that this compound is milder in the gastrointestinal tract and presents higher bioavailability .
Biochemical Analysis
Biochemical Properties
Ferric pyrophosphate plays a crucial role in biochemical reactions. It is a complex iron salt that does not contain a carbohydrate moiety . The ferric ion in this compound is strongly complexed by pyrophosphate . This compound has the capacity to trigger iron removal from transferrin, enhance iron transfer from transferrin to ferritin, and promote iron exchange between transferrin molecules .
Cellular Effects
This compound is an iron replacement product. Free iron presents several side effects as it can catalyze free radical formation and lipid peroxidation as well as the presence of interactions of iron in plasma . It is used to treat iron deficiency in people with chronic kidney disease who are on dialysis .
Molecular Mechanism
The usage of this compound is based on the strong complex formation between these two species . It is capable of directly and rapidly donating iron to transferrin in a manner that does not expose cells and tissues to the damaging effects of free, redox-active iron .
Temporal Effects in Laboratory Settings
In a study conducted on adult women, both this compound and ferrous sulfate corrected anemia and restored iron stores in a two-week period, but with different kinetics . Ferrous Sulfate was more efficient during the first week and this compound in the second week .
Dosage Effects in Animal Models
In animal reproduction studies, intravenous administration of this compound to pregnant rats and rabbits during organogenesis caused adverse developmental outcomes at maternally toxic dose levels .
Metabolic Pathways
The metabolism of this compound resembles physiological processing of iron delivered into circulation after absorption by the gut . It is suggested due to the direct ability to trigger iron transfer to transferrin, between transferrin molecules and between transferrin and ferritin without the need of prior metabolism by the gut .
Transport and Distribution
This compound is indicated to maintain hemoglobin in patients with stage 5 hemodialysis-dependent chronic kidney disease on chronic hemodialysis by addition to the dialysate . An intravenous (IV) this compound presentation containing 6.75 mg of iron in 4.5 mL was developed .
Subcellular Localization
This compound is stored in a soluble, non-toxic, readily available form. It is important for iron homeostasis. Iron is taken up in the ferrous form and deposited as ferric hydroxides after oxidation . It also plays a role in the delivery of iron to cells .
Preparation Methods
Synthetic Routes and Reaction Conditions: Ferric pyrophosphate can be synthesized through various methods. One common approach involves the reaction of ferric sulfate with disodium pyrophosphate in an aqueous solution. The reaction typically proceeds as follows: [ \text{Fe}_2(\text{SO}_4)_3 + 3 \text{Na}_4\text{P}_2\text{O}_7 \rightarrow \text{Fe}_4(\text{P}_2\text{O}_7)_3 + 3 \text{Na}_2\text{SO}_4 ]
Industrial Production Methods: In industrial settings, this compound is often produced by combining a citrate ion source, a pyrophosphate ion source, and a ferric ion source in water to form a solution. An organic solvent is then added to precipitate the solid this compound citrate chelate composition .
Chemical Reactions Analysis
Types of Reactions: Ferric pyrophosphate undergoes various chemical reactions, including:
Oxidation and Reduction: this compound can participate in redox reactions, where the ferric ion (Fe³⁺) can be reduced to ferrous ion (Fe²⁺) under certain conditions.
Substitution Reactions: It can undergo substitution reactions where the pyrophosphate ligands are replaced by other ligands.
Common Reagents and Conditions:
Oxidation: this compound can be oxidized using strong oxidizing agents such as hydrogen peroxide.
Reduction: It can be reduced using reducing agents like ascorbic acid.
Major Products Formed:
Oxidation: The major product formed is ferric oxide (Fe₂O₃).
Reduction: The major product formed is ferrous pyrophosphate (Fe₂P₂O₇).
Scientific Research Applications
Ferric pyrophosphate has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in various chemical reactions and as a source of iron in laboratory experiments.
Biology: this compound is used in studies related to iron metabolism and its role in biological systems.
Comparison with Similar Compounds
- Ferrous sulfate
- Ferrous fumarate
- Ferric citrate
Ferric pyrophosphate stands out due to its unique combination of high bioavailability and minimal gastrointestinal side effects, making it a valuable compound in both medical and industrial applications.
Properties
IUPAC Name |
iron(3+);phosphonato phosphate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/4Fe.3H4O7P2/c;;;;3*1-8(2,3)7-9(4,5)6/h;;;;3*(H2,1,2,3)(H2,4,5,6)/q4*+3;;;/p-12 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CADNYOZXMIKYPR-UHFFFAOYSA-B | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[O-]P(=O)([O-])OP(=O)([O-])[O-].[O-]P(=O)([O-])OP(=O)([O-])[O-].[O-]P(=O)([O-])OP(=O)([O-])[O-].[Fe+3].[Fe+3].[Fe+3].[Fe+3] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Fe4(P2O7)3, Fe4O21P6 | |
Record name | iron(III) pyrophosphate | |
Source | Wikipedia | |
URL | https://en.wikipedia.org/wiki/Iron(III)_pyrophosphate | |
Description | Chemical information link to Wikipedia. | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6047600 | |
Record name | Iron(III) pyrophosphate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6047600 | |
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Molecular Weight |
745.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Nonahydrate: Yellowish-white solid, practically insoluble in water; [Merck Index] Beige crystalline solid; [MSDSonline] | |
Record name | Ferric pyrophosphate | |
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Solubility |
Soluble after treatment with citric acid and sodium hydroxyde | |
Record name | Ferric pyrophosphate | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB09147 | |
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Mechanism of Action |
The usage of ferric pyrophosphate is based on the strong complex formation between these two species. Besides, the capacity of pyrophosphate to trigger iron removal from transferrin, enhance iron transfer from transferrin to ferritin and promote iron exchange between transferrin molecules. These properties make it a very suitable compound for parenteral administration, iron delivery into circulation and incorporation into hemoglobin. | |
Record name | Ferric pyrophosphate | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB09147 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
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CAS No. |
10058-44-3, 10402-25-2 | |
Record name | Ferric pyrophosphate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010058443 | |
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Record name | Diphosphoric acid, iron(3+) salt (1:?) | |
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Record name | Ferric pyrophosphate | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB09147 | |
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Record name | Diphosphoric acid, iron(3+) salt (3:4) | |
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Record name | Diphosphoric acid, iron(3+) salt (1:?) | |
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Record name | Iron(III) pyrophosphate | |
Source | EPA DSSTox | |
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Record name | Tetrairon tris(pyrophosphate) | |
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URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.160 | |
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Record name | FERRIC PYROPHOSPHATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QK8899250F | |
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Record name | FERRIC PYROPHOSPHATE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/454 | |
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Melting Point |
Decomposes | |
Record name | Ferric pyrophosphate | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB09147 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does ascorbic acid enhance iron absorption from ferric pyrophosphate?
A1: Ascorbic acid, also known as Vitamin C, acts as a reducing agent, converting ferric iron (Fe3+) to ferrous iron (Fe2+), which is more soluble and easily absorbed by the body. [, ] This conversion is particularly important for poorly soluble iron compounds like this compound.
Q2: Does reducing the particle size of this compound influence its bioavailability?
A2: Yes, micronization of this compound, creating smaller particles, has been shown to improve its bioavailability. [, , , ] This is likely due to the increased surface area available for dissolution and absorption in the digestive tract.
Q3: Can food matrix affect the bioavailability of iron from this compound?
A3: Yes, the food matrix can influence iron absorption. For example, incorporating this compound into rice significantly reduces iron bioavailability, but adding ascorbic acid can partially reverse this effect. [] Similarly, the presence of inhibitors like phytic acid and tannic acid in food can hinder iron absorption. []
Q4: What are the common applications of this compound in the food industry?
A4: Due to its neutral taste and color, this compound is commonly used to fortify a variety of food products, including infant cereals, chocolate-drink powders, and milk products. [, , ] Its use minimizes undesirable changes in the sensory characteristics of these foods.
Q5: What are some strategies employed to improve the bioavailability of this compound in fortified foods?
A5: Researchers have explored several approaches to enhance the bioavailability of this compound. These include micronization to reduce particle size [, , ], encapsulation in liposomes [, ], and co-fortification with enhancers like ascorbic acid. [, ]
Q6: Are there any challenges associated with using this compound for food fortification?
A6: While this compound offers organoleptic advantages, its lower bioavailability compared to some soluble iron forms necessitates higher fortification levels, potentially impacting taste and cost. [] Additionally, ensuring its even distribution and stability within the food matrix can be challenging. [, ]
Q7: Are there any concerns regarding the use of nano-sized this compound?
A7: While nanosizing can improve bioavailability, more research is needed to fully understand the long-term health effects of consuming nanoparticles. Some studies have shown that nanoparticles can interact with biological systems in complex ways, potentially leading to unintended consequences. []
Q8: Is there a link between iron status and the efficacy of this compound fortification?
A8: Studies have suggested that iron status can affect the efficacy of fortification. Notably, individuals with iron deficiency may experience a greater increase in iron absorption from ferrous sulfate compared to this compound. [] This difference highlights the importance of considering iron status when designing fortification strategies.
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